molecular formula C19H16N2O3S B2700076 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide CAS No. 2097887-98-2

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B2700076
CAS No.: 2097887-98-2
M. Wt: 352.41
InChI Key: XJVURNCRNZVFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-hydroxybenzohydrazide under reflux conditions to form an intermediate, which is then reacted with thiophene derivatives and indole-2-carboxylic acid under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the furan, thiophene, or indole rings.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with furan, thiophene, or indole rings, such as:

  • Furan-2-carbaldehyde derivatives
  • Thiophene-2-carboxylic acid derivatives
  • Indole-3-acetic acid

Uniqueness

What sets N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide apart is its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(16-10-13-4-1-2-5-15(13)21-16)20-12-19(23,14-7-9-25-11-14)17-6-3-8-24-17/h1-11,21,23H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVURNCRNZVFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.